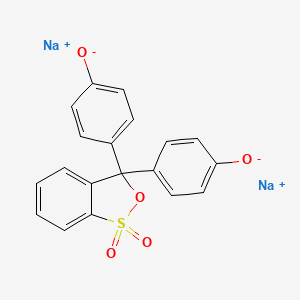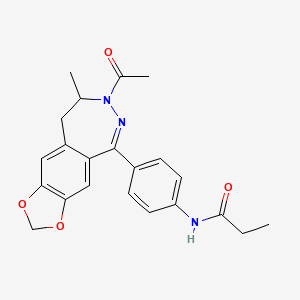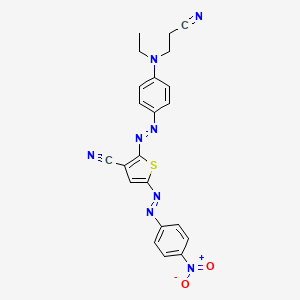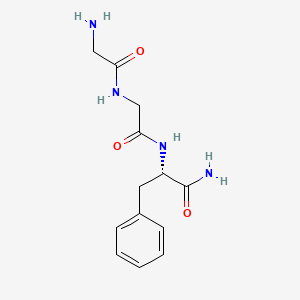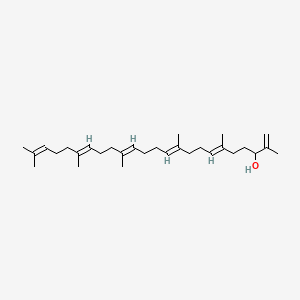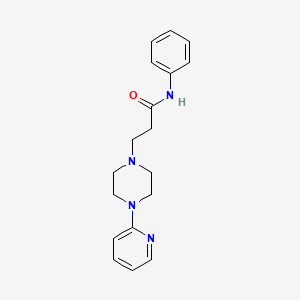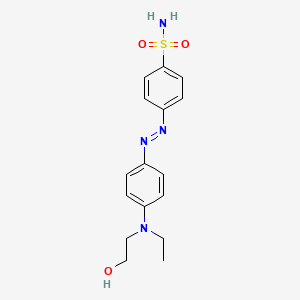
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide is a complex organic compound with the molecular formula C₁₆H₂₀N₄O₃S and a molecular weight of 348.42 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethyl(2-hydroxyethyl)amino group and the other with a sulphonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide typically involves a multi-step process:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-aminobenzenesulphonamide in the presence of a base to form the azo compound.
Substitution: The resulting azo compound undergoes a substitution reaction with ethyl(2-hydroxyethyl)amine to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound is employed in biochemical assays and as a staining agent for various biological samples.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide can be compared with other azo compounds and sulfonamides:
Azo Compounds: Similar compounds include p-((p-(Methylamino)phenyl)azo)benzenesulphonamide and p-((p-(Dimethylamino)phenyl)azo)benzenesulphonamide.
The uniqueness of this compound lies in its combination of an azo group and a sulphonamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83592-03-4 |
|---|---|
Molekularformel |
C16H20N4O3S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O3S/c1-2-20(11-12-21)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)24(17,22)23/h3-10,21H,2,11-12H2,1H3,(H2,17,22,23) |
InChI-Schlüssel |
ZIBVZNAFNFSEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



